Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. The systematic name reflects its structure, which includes an imidazole ring and a carboxylate group, along with a dihydrochloride salt form that enhances its solubility in aqueous environments.
This compound can be synthesized through various chemical pathways, often involving the reaction of imidazole derivatives with amino acids or their derivatives. It is commercially available from chemical suppliers such as Sigma-Aldrich and Molport, which provide detailed specifications and safety data for researchers.
Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is classified under several categories:
The synthesis of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride typically involves multiple steps:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and purification steps like recrystallization or chromatography to ensure high yield and purity.
The molecular structure of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride can be represented by its chemical formula, . The structural features include:
CC(=O)N1C=CN(C=N1)CC(=O)O.Cl.ClInChI=1S/C7H10Cl2N4O2/c1-3(9)8-5-6(10)11(2)7(12)4(8)13;h5H,1-2H3,(H,12,13);1HMethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride participates in various chemical reactions typical for imidazole derivatives:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity under mild conditions.
The mechanism of action of methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride primarily relates to its interaction with biological targets. It may exhibit activity by:
Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter levels, suggesting potential therapeutic applications.
Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride has several potential applications in scientific research and pharmaceutical development:
This compound's versatility makes it a valuable asset in various fields of research, particularly those focused on medicinal chemistry and drug discovery.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5